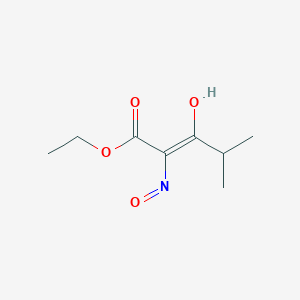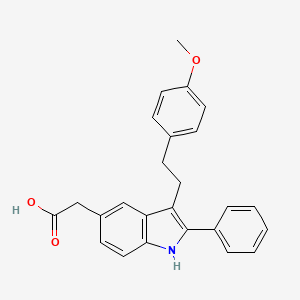
2-(3-(4-Methoxyphenethyl)-2-phenyl-1H-indol-5-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(4-Methoxyphenethyl)-2-phenyl-1H-indol-5-yl)acetic acid is a complex organic compound that belongs to the class of indole derivatives. This compound features a unique structure that includes a methoxyphenethyl group, a phenyl group, and an indole moiety, all connected to an acetic acid backbone. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Methoxyphenethyl)-2-phenyl-1H-indol-5-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Introduction of the Methoxyphenethyl Group: The methoxyphenethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with 4-methoxyphenethyl chloride in the presence of a Lewis acid catalyst.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis platforms to streamline the production process.
化学反应分析
Types of Reactions
2-(3-(4-Methoxyphenethyl)-2-phenyl-1H-indol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), bases (e.g., NaOH, KOH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, hydroxylated derivatives
科学研究应用
2-(3-(4-Methoxyphenethyl)-2-phenyl-1H-indol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(3-(4-Methoxyphenethyl)-2-phenyl-1H-indol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway, which are involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: A structurally similar compound with a furochromenyl moiety instead of the indole core.
4-Methoxyphenylacetic acid: A simpler compound with a methoxyphenyl group attached to an acetic acid backbone.
Uniqueness
2-(3-(4-Methoxyphenethyl)-2-phenyl-1H-indol-5-yl)acetic acid is unique due to its indole core, which imparts distinct chemical and biological properties
属性
分子式 |
C25H23NO3 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC 名称 |
2-[3-[2-(4-methoxyphenyl)ethyl]-2-phenyl-1H-indol-5-yl]acetic acid |
InChI |
InChI=1S/C25H23NO3/c1-29-20-11-7-17(8-12-20)9-13-21-22-15-18(16-24(27)28)10-14-23(22)26-25(21)19-5-3-2-4-6-19/h2-8,10-12,14-15,26H,9,13,16H2,1H3,(H,27,28) |
InChI 键 |
YZLHLVJLTOPOHC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CCC2=C(NC3=C2C=C(C=C3)CC(=O)O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


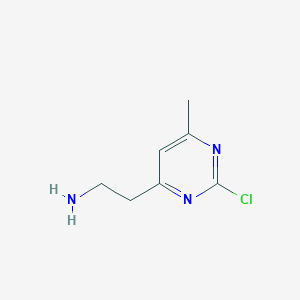
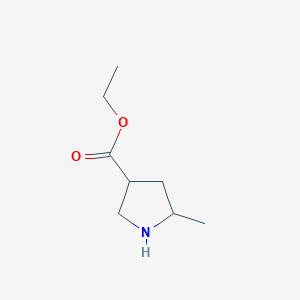
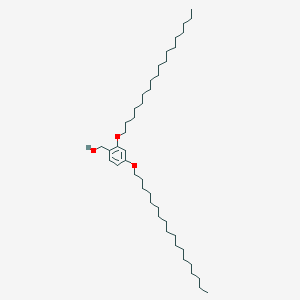
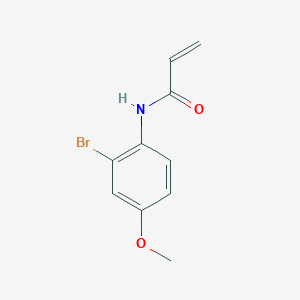
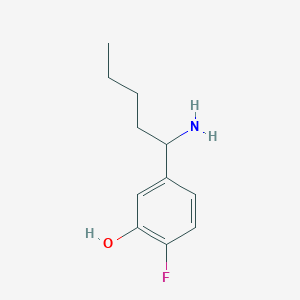

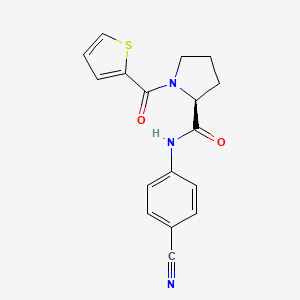
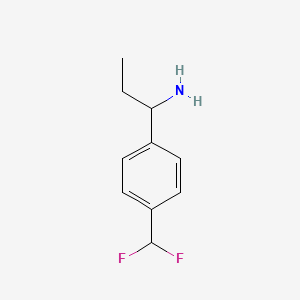
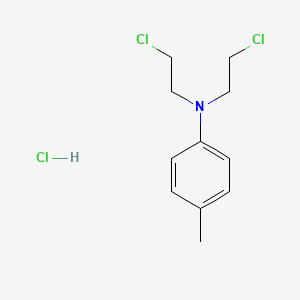
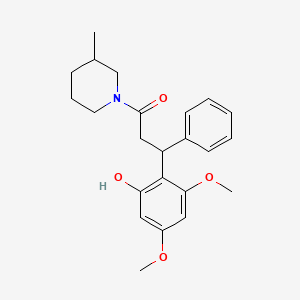
![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate](/img/structure/B15224655.png)
![7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B15224660.png)

